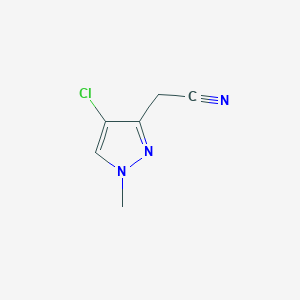

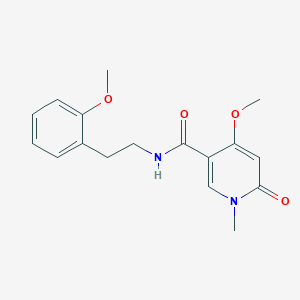

![molecular formula C26H28N2O5 B2564322 1-(3-Ethoxyphenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 634574-46-2](/img/structure/B2564322.png)

1-(3-Ethoxyphenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-(3-Ethoxyphenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” is a complex organic compound. It contains a pyrrole ring, which is a five-membered aromatic heterocycle, like furan and imidazole . Pyrrole is a colorless volatile liquid that darkens readily upon exposure to air, and is usually purified by distillation immediately before use .

Synthesis Analysis

The synthesis of such compounds often involves multicomponent processes . A common method for the synthesis of pyrroles is the Paal-Knorr Pyrrole Synthesis, which involves the condensation of primary amines with 1,4-diketones . Additionally, a method for the preparation of N-acylpyrroles involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. Pyrrole rings are planar and aromatic, contributing to the stability of the molecule . The ethoxy, methyl, and morpholinoethyl substituents will add to this complexity.Chemical Reactions Analysis

Pyrrole-containing compounds can undergo a variety of chemical reactions. For instance, N-substituted pyrroles can be synthesized via a Cu/ABNO-catalyzed aerobic oxidative coupling of diols and a broad range of primary amines .科学的研究の応用

Electronic and Photophysical Properties

Electron Transport in Polymer Solar Cells : A novel n-type conjugated polyelectrolyte, incorporating a diketopyrrolopyrrole (DPP) backbone, has been synthesized for use as an electron transport layer in inverted polymer solar cells, showcasing high conductivity and electron mobility due to the electron-deficient nature of the DPP backbone (Hu et al., 2015).

Optoelectronic Material Synthesis : The synthesis of 1-aryl-2-[(2-dimethylamino)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones and their analogs, which include the subject compound, provides a range of derivatives for potential use in the creation of novel organic optoelectronic materials (Vydzhak & Panchishyn, 2010).

Photoluminescent Polymers : Research into polymers containing the 2,3,5,6-tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione unit, similar to the target compound, has led to the development of highly luminescent polymers with significant potential for electronic applications due to their strong fluorescence and good solubility in organic solvents (Zhang & Tieke, 2008).

Chemical Synthesis and Reactions

Synthesis Routes : Methods for synthesizing derivatives of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones, similar to the compound , have been developed, offering a broad range of potential derivatives for various applications (Fujimori et al., 1986).

Functional Group Modifications : Studies on the modification of functional groups in morpholine-2,5-dione derivatives, which are structurally related to the target compound, have led to the synthesis of biodegradable polyesteramides with various functional groups, indicating the versatility of these compounds in polymer chemistry (Veld et al., 1992).

Pyrrolone and Pyrrolopyridine Derivatives : Research into the reaction of arylmethylene-oxazolinones with active methylene reagents, related to the compound's structure, has produced various derivatives including pyrrolidinones and pyrrolopyridines, underscoring the compound's potential for generating pharmacologically interesting derivatives (Kandeel et al., 1995).

Corrosion Inhibition

- Carbon Steel Corrosion Inhibition : Derivatives of 1H-pyrrole-2,5-dione, structurally related to the compound , have been studied as organic inhibitors of carbon steel corrosion in acidic media, demonstrating the potential of these compounds in corrosion inhibition applications (Zarrouk et al., 2015).

将来の方向性

Pyrrole-containing compounds have diverse biological activities and are considered a potential source of biologically active compounds . Therefore, the synthesis and study of such compounds, including “1-(3-Ethoxyphenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione”, may have significant potential in the development of new therapeutic agents .

特性

IUPAC Name |

1-(3-ethoxyphenyl)-7-methyl-2-(2-morpholin-4-ylethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N2O5/c1-3-32-19-6-4-5-18(16-19)23-22-24(29)20-15-17(2)7-8-21(20)33-25(22)26(30)28(23)10-9-27-11-13-31-14-12-27/h4-8,15-16,23H,3,9-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRUYRGMBGZSGNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C2C3=C(C(=O)N2CCN4CCOCC4)OC5=C(C3=O)C=C(C=C5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

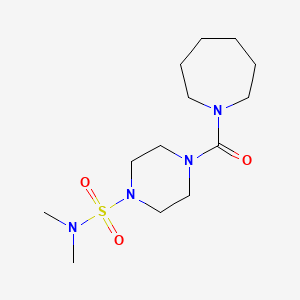

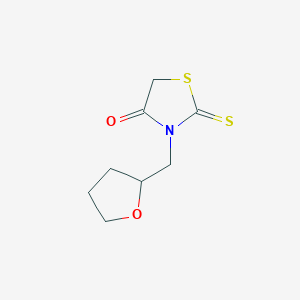

![3-[(2S,4R)-4-methoxypyrrolidin-2-yl]-4H-1,2,4-triazole hydrochloride](/img/structure/B2564239.png)

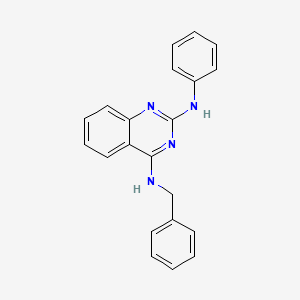

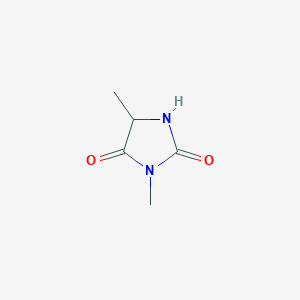

![5-[(2,6-dichlorophenyl)sulfanyl]-4-{[(4-methoxybenzyl)oxy]methyl}-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B2564244.png)

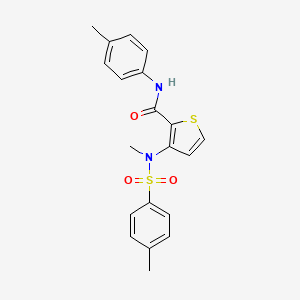

![1-(4-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2564254.png)

![7-Fluoro-3-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2564258.png)

![(1S,5S)-1-Pyridin-3-yl-2-azabicyclo[3.2.0]heptane](/img/structure/B2564261.png)

![Imidazo[1,2-a]pyridin-6-ylmethanamine hydrochloride](/img/new.no-structure.jpg)